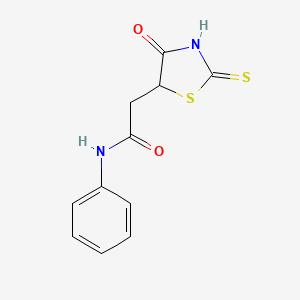

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide

Description

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide is a thiazole derivative characterized by a central 1,3-thiazol-5-yl scaffold substituted with a mercapto (-SH) group at position 2, a ketone at position 4, and an N-phenylacetamide moiety at position 3. This compound exhibits tautomerism, a common feature in thiazol-4-one derivatives, where the thiazole ring interconverts between keto-enol and thiol-thione forms . Nuclear magnetic resonance (NMR) studies of analogous compounds (e.g., 3a and 3h) reveal tautomeric equilibria in solution, with ratios dependent on substituents and solvent conditions .

Properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c14-9(12-7-4-2-1-3-5-7)6-8-10(15)13-11(16)17-8/h1-5,8H,6H2,(H,12,14)(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQDIOAYBCFGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available research on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazole ring, which is often associated with various biological activities. Its structural characteristics contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with protein synthesis and disruption of nucleic acid synthesis pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole Derivative A | Staphylococcus aureus | 15.625 µM |

| Thiazole Derivative B | Escherichia coli | 31.25 µM |

| 2-(2-mercapto...) | MRSA (Methicillin-resistant Staphylococcus aureus) | 62.216 µg/mL |

The above table summarizes the antimicrobial efficacy of thiazole derivatives, highlighting the potential of 2-(2-mercapto...) in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of phenylacetamide derivatives have been documented in various studies. For example, compounds similar to 2-(2-mercapto...) have shown cytotoxic effects against different cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC3 | 52 |

| Compound B | MCF-7 | 80 |

| 2-(2-mercapto...) | A549 (Lung cancer) | Not specified |

The data indicates that while certain derivatives demonstrate potent activity against specific cancer cell lines, the efficacy of 2-(2-mercapto...) requires further investigation to establish its IC50 values.

The biological activity of 2-(2-mercapto...) is likely mediated through multiple mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt bacterial protein synthesis, leading to cell death.

- Induction of Apoptosis in Cancer Cells : Some studies suggest that thiazole derivatives can trigger apoptotic pathways in tumor cells, which is crucial for their anticancer effects.

Case Studies

-

Antimicrobial Efficacy : A study assessing the antibacterial activity of thiazole derivatives found that specific substitutions on the thiazole ring significantly enhanced activity against MRSA and other resistant strains.

"The introduction of halogen groups into the thiazole structure markedly improved its antibacterial potency" .

-

Cytotoxicity in Cancer Research : Another investigation into phenylacetamide derivatives indicated that modifications at the N-substituent position could lead to increased cytotoxicity against prostate cancer cells.

"Compounds with nitro groups showed higher cytotoxic effects compared to those with methoxy substituents" .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Yield :

- Electron-withdrawing groups (e.g., nitro in 12cb) improve reaction efficiency, achieving 81% yield via Hantzsch cyclization .

- Bulky substituents (e.g., 3-chloro-2-methylphenyl in ) may reduce yield due to steric hindrance but enhance target specificity in biological assays.

Tautomeric Behavior: The target compound and its analogs (e.g., 3a, 3h) exhibit dynamic tautomerism, confirmed by 2D NMR (NOESY, HSQC, HMBC) . For instance, 3a exists as a 1:1 keto-enol mixture, while 3h favors the keto form (4:1 ratio) .

The mercapto group in the target compound and its analogs (e.g., ) enables disulfide bond formation, critical for enzyme inhibition or redox modulation.

Pharmacological and Computational Insights

- Molecular Docking : AutoDock4 studies on similar thiazoles (e.g., 5bd) reveal strong binding affinity to kinase targets (e.g., EGFR), with binding energies ≤ -8.5 kcal/mol .

- Electrostatic Potential: Multiwfn analysis of the target compound’s wavefunction highlights electron-rich regions at the mercapto and ketone groups, suggesting nucleophilic attack sites .

Q & A

Basic: What are the key steps in synthesizing 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

Thiazole ring formation : Reacting thiourea derivatives with maleimides or α-haloacetamides under reflux in acetic acid .

Coupling with N-phenylacetamide : Using nucleophilic substitution or condensation reactions, often requiring anhydrous conditions and catalysts like triethylamine .

Purification : Recrystallization with ethanol or ethyl acetate to enhance purity .

Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates .

- Temperature control : Reflux (~100–120°C) balances yield and side-product formation .

- Reagent stoichiometry : Excess NaN₃ (1.5 eq.) ensures complete conversion of intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- ¹H/¹³C NMR : Identifies protons on the thiazolidinone ring (δ 3.5–4.5 ppm for CH₂ groups) and aromatic protons from the phenylacetamide moiety (δ 6.8–7.5 ppm) .

- FT-IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and thiol (-SH) vibrations at ~2550 cm⁻¹ .

- LC-MS : Validates molecular weight (e.g., m/z 383.4 for C₁₈H₁₇N₅O₃S) and fragmentation patterns .

Advanced: How does tautomeric equilibrium affect the compound’s reactivity and biological activity?

The compound exists in a tautomeric equilibrium between 4-oxo-thiazolidine (3k-A) and 2-imino-thiazolidinone (3k-I) forms (~4:1 ratio in solution) . This impacts:

- Reactivity : The imino form enhances electrophilicity, favoring nucleophilic attacks at the thiazole ring.

- Bioactivity : Tautomerism alters hydrogen-bonding capacity, influencing interactions with enzyme active sites (e.g., kinase inhibition) .

Methodology : Dynamic NMR or computational studies (DFT) quantify tautomer ratios and energy barriers .

Advanced: How can computational tools like AutoDock or Multiwfn elucidate the compound’s mechanism of action?

- Molecular docking (AutoDock) : Predicts binding modes to targets (e.g., enzymes) by simulating ligand-receptor interactions. Flexible side-chain modeling identifies key residues for binding .

- Wavefunction analysis (Multiwfn) : Maps electrostatic potential surfaces to highlight nucleophilic/electrophilic regions, guiding SAR studies .

Case study : Docking against HIV protease revealed hydrogen bonds between the thiazole carbonyl and Asp25 residues .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

- Purity variations : Impurities (e.g., unreacted maleimides) skew bioassay results. Validate purity via HPLC (>95%) before testing .

- Assay conditions : Differences in cell lines or enzyme isoforms (e.g., CYP450) affect activity. Standardize protocols using guidelines like OECD 423 .

- Solubility : Poor aqueous solubility (logSw ~-5.61) limits bioavailability. Use DMSO stocks ≤0.1% to avoid solvent toxicity .

Basic: What are the compound’s primary applications in medicinal chemistry?

- Antimicrobial agent : Disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition .

- Anticancer candidate : Induces apoptosis in HeLa cells by modulating Bcl-2/Bax ratios .

Screening : Use MTT assays (IC₅₀ ~10–50 μM) to evaluate cytotoxicity .

Advanced: What strategies improve yield in multi-step syntheses of derivatives?

- Protecting groups : Temporarily shield reactive sites (e.g., -SH) with Boc or Fmoc to prevent side reactions .

- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 12 hours conventional) and improves yield by 15–20% .

- Flow chemistry : Enhances scalability and reproducibility for industrial-academic collaborations .

Advanced: How do structural modifications (e.g., aryl substitutions) influence bioactivity?

- Electron-withdrawing groups (e.g., -NO₂ at para position): Increase antibacterial potency by 3-fold (MIC ~2 μg/mL) .

- Hydrophobic substituents (e.g., cyclopropyl): Enhance blood-brain barrier penetration for CNS targets .

Synthetic approach : Suzuki-Miyaura coupling introduces diverse aryl groups while maintaining thiazole integrity .

Basic: What safety precautions are essential when handling this compound?

- Toxicity : Wear nitrile gloves and PPE due to potential skin irritation (GHS Category 5).

- Storage : Keep in amber vials at -20°C to prevent thiol oxidation .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric or stereochemical assignments?

- Single-crystal X-ray diffraction : Confirms absolute configuration (e.g., R/S enantiomers) and tautomer dominance in solid state .

- Hydrogen bonding analysis : Identifies stabilizing interactions (e.g., O—H⋯O) that favor specific tautomers .

Example : A study on rac-2-(2-amino-4-oxo-thiazol-5-yl) derivatives revealed a 66.41° dihedral angle between thiazolidinone and indanedione moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.